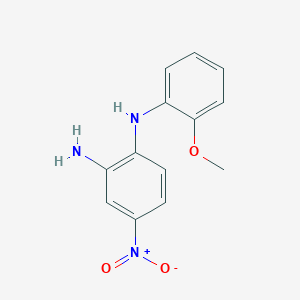

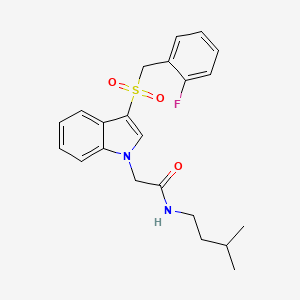

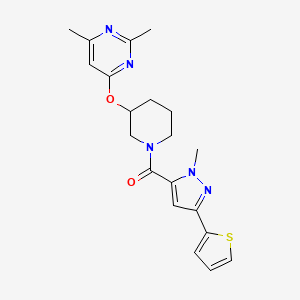

![molecular formula C20H21N3O2S2 B2531325 4-ethoxy-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole CAS No. 897477-94-0](/img/structure/B2531325.png)

4-ethoxy-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-ethoxy-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole is a useful research compound. Its molecular formula is C20H21N3O2S2 and its molecular weight is 399.53. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

- Synthesis and Antimicrobial Activity : Research has shown that derivatives of benzothiazole, similar to the compound , exhibit antimicrobial activity. For example, Patel, Agravat, and Shaikh (2011) synthesized benzothiazole derivatives and found variable and modest antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Anti-inflammatory and Anticancer Activities

- Synthesis and Anti-inflammatory Activity : Ahmed, Molvi, and Khan (2017) synthesized benzothiazole compounds and evaluated their in-vitro and in-vivo anti-inflammatory activity, finding compounds that showed significant membrane stabilization and anti-inflammatory effects (Ahmed, Molvi, & Khan, 2017).

- Antiproliferative and Anti-HIV Activity : Al-Soud et al. (2010) synthesized benzothiazole derivatives and assessed their in-vitro antiproliferative activity against human tumor-derived cell lines, finding compounds with significant effects (Al-Soud et al., 2010).

Corrosion Inhibition

- Corrosion Inhibition Efficiency : Hu et al. (2016) investigated benzothiazole derivatives for their corrosion inhibiting effect against steel in a hydrochloric acid solution, finding enhanced stability and high inhibition efficiencies (Hu et al., 2016).

Structural Analysis and Synthesis Methods

- Crystal Structure Analysis : The crystal structure of related benzothiazole compounds has been analyzed to understand their molecular conformation and potential applications in various fields (Faizi, Ahmad, & Golenya, 2016).

- Synthesis Techniques : Various synthesis techniques have been developed for benzothiazole derivatives, highlighting their potential in creating new compounds with specific properties (Patel & Park, 2014).

Mechanism of Action

Target of Action

The primary targets of (2E)-1-[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one, also known as F2609-1674, are the monoamine oxidase B (MAO-B) and acetylcholine esterase (AChE) enzymes . These enzymes play crucial roles in the nervous system. MAO-B is involved in the breakdown of dopamine, a neurotransmitter that regulates mood and movement. AChE, on the other hand, is responsible for the termination of impulse transmission at the cholinergic synapse by rapid hydrolysis of the neurotransmitter acetylcholine.

Mode of Action

F2609-1674 interacts with its targets, MAO-B and AChE, by inhibiting their activities . This dual-mechanism compound has balanced MAO-B and AChE inhibition activity . By inhibiting MAO-B, it prevents the breakdown of dopamine, thereby increasing its availability. Simultaneously, by inhibiting AChE, it increases the concentration of acetylcholine, a neurotransmitter essential for memory and learning.

Biochemical Pathways

The inhibition of MAO-B and AChE by F2609-1674 affects several biochemical pathways. The increased dopamine levels can lead to enhanced motor control, while the increased acetylcholine levels can improve cognitive functions . .

Result of Action

The molecular and cellular effects of F2609-1674’s action include increased levels of dopamine and acetylcholine in the nervous system. This can lead to improved motor control and cognitive function, respectively . In a Caenorhabditis elegans model of Parkinson’s disease, F2609-1674 was shown to increase short-term associative memory and significantly prevent 6-hydroxy-dopamine toxicity in dopaminergic neurons .

Properties

IUPAC Name |

(E)-1-[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2S2/c1-2-25-16-6-3-7-17-19(16)21-20(27-17)23-12-10-22(11-13-23)18(24)9-8-15-5-4-14-26-15/h3-9,14H,2,10-13H2,1H3/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBWXCNBKRSLSAK-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C=CC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)/C=C/C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

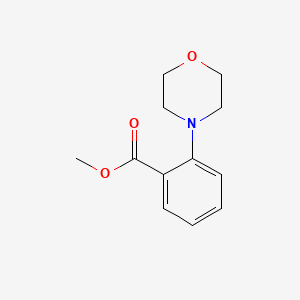

![N-[4-(dimethylsulfamoyl)phenyl]-2-(1,2,4-triazol-1-yl)acetamide](/img/structure/B2531242.png)

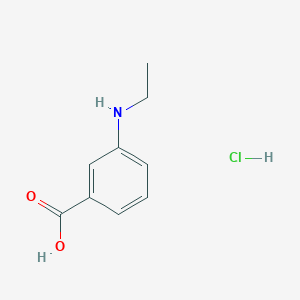

![Methyl 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]propanoate](/img/structure/B2531243.png)

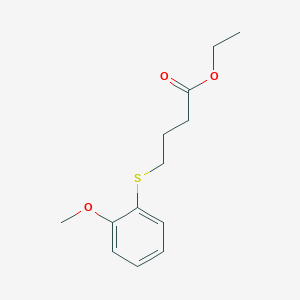

![Ethyl 4-[[4-(4-ethoxycarbonylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]benzoate](/img/structure/B2531261.png)

![N-[2-[(1S,2S,5S)-6,6-Dimethyl-2-bicyclo[3.1.1]heptanyl]ethyl]prop-2-enamide](/img/structure/B2531262.png)